4-(3-Fluoropyridine-4-carbonyl)-1-(pyridin-2-yl)piperazin-2-one
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Overview
Description
4-(3-Fluoropyridine-4-carbonyl)-1-(pyridin-2-yl)piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluoropyridine moiety attached to a piperazinone ring, which imparts unique chemical and biological properties. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoropyridine-4-carbonyl)-1-(pyridin-2-yl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluoropyridine Moiety: The synthesis begins with the preparation of 3-fluoropyridine-4-carboxylic acid through fluorination reactions.
Coupling with Piperazine: The fluoropyridine derivative is then coupled with piperazine under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and solvents like DMF (dimethylformamide).
Cyclization: The intermediate product undergoes cyclization to form the piperazinone ring, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoropyridine-4-carbonyl)-1-(pyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the fluoropyridine moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(3-Fluoropyridine-4-carbonyl)-1-(pyridin-2-yl)piperazin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Fluoropyridine-4-carbonyl)-1-(pyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl) thiourea
- 1H-Pyrazolo[3,4-b]pyridines
Uniqueness
4-(3-Fluoropyridine-4-carbonyl)-1-(pyridin-2-yl)piperazin-2-one stands out due to its unique combination of a fluoropyridine moiety and a piperazinone ring. This structural arrangement imparts distinct chemical properties, such as increased stability and specific binding affinity to biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
4-(3-fluoropyridine-4-carbonyl)-1-pyridin-2-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2/c16-12-9-17-6-4-11(12)15(22)19-7-8-20(14(21)10-19)13-3-1-2-5-18-13/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAHPHPOKQGTGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=C(C=NC=C2)F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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